Pyridazine-4-carboxylic Acid
Overview
Description
Pyridazine-4-carboxylic acid is a compound that has been synthesized through various methods, including the high-yield catalytic hydrogenation of 3,6-dichloropyridazine-4-carboxylic acid . It is a heterocyclic compound that features both a pyridazine ring and a carboxylic acid functional group. This structure is significant as it forms the basis for further chemical transformations and has implications in the development of pharmaceuticals due to its potential antibacterial properties .
Synthesis Analysis
The synthesis of pyridazine-4-carboxylic acid and its derivatives has been explored in several studies. A notable method involves the catalytic hydrogenation of dichloropyridazine carboxylic acid, which yields pyridazine-4-carboxylic acid in high purity . Additionally, the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound followed by intramolecular azo coupling has been used to create fluorescent pyridazine derivatives . These methods demonstrate the versatility of pyridazine-4-carboxylic acid as a precursor for various chemical reactions.
Molecular Structure Analysis
The molecular structure of pyridazine-4-carboxylic acid derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. The crystal structure of pyridazine-3,6-dicarboxylic acid, a related compound, reveals that the carboxylic acid groups are nearly coplanar with the pyrazine ring, indicating a high degree of planarity in the molecule . This planarity is crucial for the formation of hydrogen bonds and supramolecular assemblies in the solid state .
Chemical Reactions Analysis
Pyridazine-4-carboxylic acid undergoes various chemical reactions, including Claisen condensation to yield esters and reactions with urea, thiourea, phenylhydrazine, and hydroxylamine . These reactions expand the utility of the compound, allowing for the synthesis of a wide range of derivatives with potential biological activity. For instance, the synthesis of 4-acyl-pyrazoles from 4-acyl-2,3-furandiones demonstrates the reactivity of pyridazine derivatives and their conversion into compounds with significant antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine-4-carboxylic acid derivatives are influenced by their molecular structure. The presence of the carboxylic acid group contributes to the compound's acidity and its ability to form hydrogen bonds. These properties are essential for the self-assembly of supramolecular structures and the interaction with metal ions to form metal-containing supramolecular complexes . The planarity of the pyridazine ring and its substituents also affects the compound's reactivity and its potential to form stable crystal structures .
Scientific Research Applications
Enzyme Inhibition and Molecular Docking
Pyridazine derivatives, including Pyridazine-4-carboxylic Acid, have been extensively studied for their role as enzyme inhibitors. A study by Taslimi et al. (2019) reported that substituted pyrazole[3,4-d]pyridazine derivatives are effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These findings highlight the potential of pyridazine compounds in developing new medicinal agents for various biological targets (Taslimi et al., 2019).
Antimicrobial Activity
Research by Cetin and Bildirici (2016) demonstrated the synthesis of pyrazole derivatives, including those with pyridazine structures, showing significant antibacterial activity against various bacteria. This suggests that pyridazine-4-carboxylic acid derivatives could be explored for developing new antibacterial agents (Cetin & Bildirici, 2016).
Structural Analysis and Thermal Properties
Świderski et al. (2020) and (2021) conducted studies on the structural and thermal properties of pyridazine derivatives. Their work provides insights into the stability and structural characteristics of pyridazine-4-carboxylic acid, useful for various scientific and industrial applications (Świderski et al., 2020); (Świderski et al., 2021).
Herbicidal and Cytotoxic Activities
Studies by Xu et al. (2008) and Mojahidi et al. (2010) explored the herbicidal and cytotoxic potential of pyridazine derivatives. These findings open up possibilities for the application of pyridazine-4-carboxylic acid in agricultural and cancer research (Xu et al., 2008); (Mojahidi et al., 2010).
Safety And Hazards
Pyridazine-4-carboxylic Acid may cause skin and eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Relevant Papers Several papers have been published on the topic of Pyridazine-4-carboxylic Acid and its derivatives . These papers cover a wide range of topics, including the synthesis and characterization of Pyridazine-4-carboxylic Acid functionalized Fe3O4 nanoparticles , the biological activities of pyridazine and pyridazinone derivatives , and more.
properties
IUPAC Name |
pyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-7-3-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSIWJONLKBPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375502 | |
Record name | Pyridazine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-4-carboxylic Acid | |
CAS RN |
50681-25-9 | |
Record name | 4-Pyridazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50681-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridazine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyridazinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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